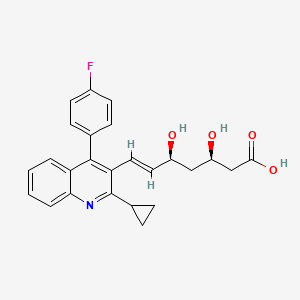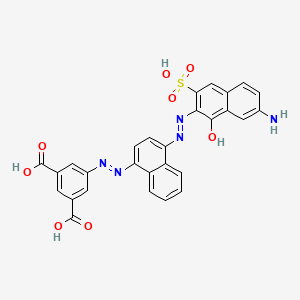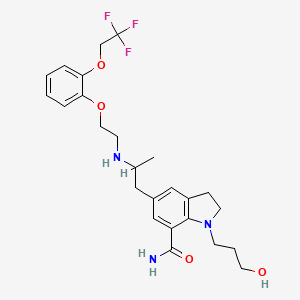
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is an organometallic compound with the chemical formula C₁₃H₁₉AgF₆O₂Si. It is a yellow liquid that is sensitive to air and should be stored in a cold environment . This compound is known for its applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) can be synthesized from triethylvinylsilane, hexafluoroacetylacetone, and silver oxide . The reaction typically involves mixing these reagents under controlled conditions to form the desired product. The exact reaction conditions, such as temperature and solvent, may vary depending on the specific synthesis protocol used.
Industrial Production Methods
Industrial production of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in various purity grades, including 99%, 99.9%, 99.99%, and 99.999%, to meet different industrial requirements .
Chemical Reactions Analysis
Types of Reactions
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.
Reduction: It can be reduced to elemental silver using suitable reducing agents.
Substitution: The vinyl and silane groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxides and other oxidized silver species.
Reduction: Elemental silver.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the chemical vapor deposition of pure silver films.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in medical devices and coatings to prevent bacterial infections.
Industry: Utilized in the manufacturing of LEDs and other electronic components.
Mechanism of Action
The mechanism of action of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves the interaction of its silver component with various molecular targets. Silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The vinyl and silane groups can also participate in chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Vinyltrimethylsilane(hexafluoroacetylacetonate)silver(I): Similar structure but with methyl groups instead of ethyl groups.
Vinyltriethylgermane(hexafluoroacetylacetonate)silver(I): Similar structure but with germanium instead of silicon.
Uniqueness
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is unique due to the presence of both vinyl and silane groups, which provide distinct reactivity and applications. The combination of these groups with silver enhances its utility in various fields, including thin film deposition and antimicrobial applications .
Properties
IUPAC Name |
ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCIOFXUZYXQD-FJOGWHKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20AgF6O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) interact with the tungsten oxide-polymer matrix and what are the downstream effects of laser irradiation?
A1: Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is embedded within a matrix composed of tungsten oxide nanoparticles and a fluoropolymer. Upon femtosecond laser irradiation, the silver precursor undergoes decomposition. This decomposition leads to the deposition of silver onto the tungsten oxide nanoparticles, effectively increasing their size and creating a core-shell structure with a tungsten oxide core and a silver shell []. This modification significantly impacts the optical properties of the nanocomposite, as confirmed by optical absorption spectroscopy measurements [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











